2-Hydroxyestradiol-2,3-dibenzoate
Description
Properties
CAS No. |
79787-03-4 |
|---|---|
Molecular Formula |
C32H32O5 |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,17S)-2-benzoyloxy-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate |
InChI |
InChI=1S/C32H32O5/c1-32-17-16-23-24(26(32)14-15-29(32)33)13-12-22-18-27(36-30(34)20-8-4-2-5-9-20)28(19-25(22)23)37-31(35)21-10-6-3-7-11-21/h2-11,18-19,23-24,26,29,33H,12-17H2,1H3/t23-,24+,26-,29-,32-/m0/s1 |
InChI Key |
NOVIXZLQPTUFMC-VAXYPKBCSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Synonyms |
2-HEDB 2-hydroxyestradiol-2,3-dibenzoate |
Origin of Product |
United States |
Scientific Research Applications
Estrogenic Effects
2-Hydroxyestradiol-2,3-dibenzoate exhibits estrogenic activity, influencing various physiological processes. Research indicates that it modulates dopamine receptor sensitivity in the striatum, demonstrating both hyposensitive and hypersensitive phases following administration. This biphasic response suggests distinct molecular mechanisms underlying estrogen's effects on neurotransmitter systems .
Impact on Serotonin Receptors
Studies have shown that this compound can alter serotonin receptor density in the brain. Specifically, estradiol benzoate administration leads to a dose-dependent reduction in serotonin receptor binding, which is crucial for understanding mood regulation and potential treatments for mood disorders .
Antiproliferative Properties
Recent studies have highlighted the antiproliferative effects of 2-hydroxyestradiol derivatives against cancer cell lines. For instance, compounds similar to this compound have been shown to inhibit cell growth in gynecological cancers by inducing cell cycle disturbances and increasing apoptosis rates .
Pain Sensitivity and Nociception
Research indicates that 2-hydroxyestradiol derivatives can enhance nociceptor hyperactivity, contributing to increased pain sensitivity observed in females. In animal models, administration of these compounds resulted in heightened responses to pain stimuli, implicating them in the modulation of pain pathways through direct activation of nociceptive ion channels .
Implications for Hormone Replacement Therapy
Given its estrogenic properties, this compound may have applications in hormone replacement therapy (HRT). It could provide therapeutic benefits while potentially minimizing adverse effects associated with traditional estrogen therapies. The compound's capacity to influence receptor sensitivity and cellular proliferation makes it a candidate for further exploration in HRT protocols aimed at treating menopausal symptoms or hormone-related disorders .
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Biegon & McEwen (1982) | Demonstrated the biphasic effect of estradiol on serotonin receptors | Suggests potential for mood disorder treatments |
| Recent Antiproliferative Study | Showed significant inhibition of breast cancer cell migration | Indicates potential use in cancer therapies |
| Pain Sensitivity Research | Found that 2-hydroxyestradiol enhances nociceptor activity | Could inform treatments for chronic pain conditions |
Comparison with Similar Compounds
Comparison with 2-Methoxyestradiol
Structural Differences :
- 2-Methoxyestradiol : Features a methoxy group at position 2 instead of a hydroxyl or ester moiety.
- 2-Hydroxyestradiol-2,3-dibenzoate : Contains benzoate esters at positions 2 and 3, increasing molecular weight and lipophilicity.
Comparison with 2-Hydroxyestradiol (Parent Compound)
Physicochemical Properties :
- Solubility : Esterification likely reduces water solubility compared to the polar hydroxyl groups of 2-hydroxyestradiol.
- Stability : Benzoate esters may confer resistance to enzymatic degradation, prolonging half-life.
Hazard Profile :
Comparison with 2,3-Dihydroxybenzoic Acid (2,3-DHBA)
Structural Role :
- 2,3-DHBA (CAS 303-38-8) is a salicylic acid derivative and a precursor in siderophore biosynthesis .
Functional Contrasts :
- Applications : 2,3-DHBA is a research reagent with roles in bacterial iron chelation, whereas the dibenzoate ester is tailored for modifying estrogenic compounds .
- Hazards: 2,3-DHBA lacks explicit carcinogenicity warnings but requires careful handling as a research chemical .
Data Table: Comparative Overview of Key Compounds
*Inferred from parent compound’s hazards.
Research Implications and Limitations
- Knowledge Gaps: The provided evidence lacks detailed pharmacokinetic or pharmacological data for this compound, necessitating further studies to clarify its metabolic fate and receptor interactions.
- Safety Considerations : Both the parent compound and analogs like 2-methoxyestradiol underscore the need for rigorous hazard mitigation in handling estrogen derivatives .
Preparation Methods
Direct Esterification with Benzoyl Chloride
Reagents :
-
2-Hydroxyestradiol (1 eq)
-
Benzoyl chloride (2.1 eq, 5% excess to ensure complete conversion)
-
Anhydrous dichloromethane (DCM) or toluene
-
4-Dimethylaminopyridine (DMAP, 0.1–1 eq as catalyst)
Procedure :
-
Dissolve 2-hydroxyestradiol in anhydrous DCM under nitrogen atmosphere.
-
Add DMAP and cool the mixture to 0–5°C.
-
Slowly add benzoyl chloride dropwise while stirring.
-
Warm to room temperature and reflux for 6–12 hours.
-
Monitor reaction progress via TLC (mobile phase: hexane/ethyl acetate 7:3).
-
Quench with ice-cold water, extract organic layers, and wash with 5% NaOH to remove excess benzoyl chloride.
Key Parameters :
| Parameter | Optimal Condition |
|---|---|
| Solvent | Anhydrous DCM |
| Temperature | Reflux (40–45°C) |
| Catalyst Loading | 0.5 eq DMAP |
| Yield | 60–75% |
Benzoic Anhydride-Mediated Esterification
Reagents :
-
2-Hydroxyestradiol (1 eq)
-
Benzoic anhydride (2.2 eq)
-
Tin(II) chloride (SnCl₂, 0.25 wt% as catalyst)
-
Heat-transfer oil (for temperature control)
Procedure :
-
Mix 2-hydroxyestradiol and benzoic anhydride in a reactor under inert atmosphere.
-
Add SnCl₂ and heat to 170–180°C to form a homogenous melt.
-
Maintain at 220–230°C for 2 hours to drive esterification.
-
Cool to 100°C, extract crude product with toluene, and neutralize unreacted benzoic acid with 5% NaOH (pH = 8).
Advantages :
-
Higher thermal stability of intermediates.
-
Reduced hydrolysis risk due to water removal via azeotropic distillation.
Optimization Strategies
Catalyst Selection
| Catalyst | Reaction Time (h) | Yield (%) | Side Products |
|---|---|---|---|
| DMAP | 8–12 | 70–75 | <5% monoester |
| SnCl₂ | 4–6 | 65–70 | 8–10% triester |
| Zinc acetate | 10–14 | 50–55 | 15% decomposition |
DMAP is preferred for its ability to minimize over-esterification, while SnCl₂ accelerates reactions but requires stringent temperature control.
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 8.93 | 72 | 95 |
| Toluene | 2.38 | 68 | 92 |
| THF | 7.52 | 60 | 88 |
Polar aprotic solvents like DCM improve reagent solubility, whereas toluene aids in azeotropic water removal.
Purification and Characterization
Recrystallization Protocol
Analytical Techniques
-
HPLC :
-
¹H NMR (CDCl₃):
-
FT-IR :
Challenges and Mitigation
Regioselectivity Issues
Hydrolysis of Benzoates
-
Problem : Degradation in aqueous environments.
-
Mitigation : Store product under anhydrous conditions at −20°C with argon blanket.
Research Advancements
Recent studies highlight microwave-assisted synthesis (100°C, 30 minutes) achieving 80% yield with reduced side products. Additionally, flow chemistry systems enable continuous production with 85% conversion efficiency .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2-Hydroxyestradiol-2,3-dibenzoate, and how can synthetic efficiency be optimized?
- Answer: Synthesis typically involves esterification of 2-hydroxyestradiol using benzoic anhydride or benzoyl chloride under controlled conditions. To optimize efficiency:
- Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis .
- Employ catalysts like 4-dimethylaminopyridine (DMAP) to enhance reaction rates .
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to ensure complete conversion.
- Key Data:
| Parameter | Recommendation |
|---|---|
| Solvent | Anhydrous DCM |
| Catalyst | DMAP (0.1–1 eq) |
| Yield | 60–80% (typical) |
Q. How should researchers handle and store this compound to ensure safety and stability?
- Answer:
- Handling: Use PPE (gloves, lab coat, safety goggles) to avoid dermal/ocular exposure. Avoid aerosol formation during weighing .
- Storage: Store in airtight containers at –20°C under inert gas (argon/nitrogen) to prevent oxidation .
- Decontamination: Clean spills with ethanol and diatomaceous earth; dispose via hazardous waste protocols .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Answer:
- Purity: HPLC with UV detection (λ = 280 nm) or LC-MS for quantification .
- Structure:
- NMR (¹H and ¹³C) to confirm esterification sites .
- FT-IR for identifying benzoate carbonyl stretches (~1720 cm⁻¹) .
- Thermal Stability: Differential scanning calorimetry (DSC) to assess melting/degradation points .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different assays?
- Answer:
- Assay Validation: Cross-validate results using orthogonal methods (e.g., cell-based vs. cell-free assays) .
- Control Standardization: Include internal controls (e.g., estradiol benzoate) to normalize batch-to-batch variability .
- Data Triangulation: Combine in vitro, in silico (molecular docking), and in vivo data to reconcile discrepancies .
Q. What experimental designs are suitable for investigating the metabolic pathways of this compound in mammalian systems?
- Answer:
- Tracer Studies: Use isotopically labeled compound (e.g., ¹⁴C at the benzoate group) to track metabolite formation .
- Enzyme Inhibition: Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to identify key metabolic enzymes .
- Analytical Workflow: Combine LC-MS/MS and high-resolution mass spectrometry (HRMS) for metabolite profiling .
Q. How do structural modifications at the 2- and 3-positions of estradiol influence the receptor binding affinity of this compound?
- Answer:
- Computational Modeling: Perform molecular dynamics simulations to compare binding modes with estrogen receptor α/β .
- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., mono-benzoates, halogenated derivatives) and assay ER binding via competitive ELISA .
- Key Finding: Bulkier substituents at the 3-position reduce ERα affinity by steric hindrance .
Methodological Considerations
Q. What strategies mitigate risks of off-target effects in studies exploring this compound’s antiproliferative activity?
- Answer:
- Selectivity Profiling: Screen against a panel of kinases/nuclear receptors to identify unintended targets .
- Dose-Response Analysis: Use IC₅₀ values to differentiate specific vs. nonspecific effects .
- Genetic Knockdown: siRNA-mediated silencing of suspected targets to confirm mechanistic relevance .
Q. How can researchers address gaps in physicochemical data (e.g., melting point, solubility) for this compound?
- Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
